molecular formula C21H16N2O2S B369852 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide CAS No. 477569-75-8

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide

Cat. No.: B369852
CAS No.: 477569-75-8
M. Wt: 360.4g/mol
InChI Key: OHHQQVXTXQAWAJ-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide is a high-purity chemical compound offered for research applications. This molecule belongs to a class of N-phenylphenoxyacetamide derivatives identified as potent inhibitors of the EthR transcriptional regulator in Mycobacterium tuberculosis . EthR is a key protein implicated in the innate resistance of M. tuberculosis to the second-line antituberculosis drug ethionamide . By inhibiting EthR, this class of compounds can boost the efficacy of ethionamide, potentially allowing for lower and better-tolerated doses in therapeutic regimens against tuberculosis . The discovery and optimization of these derivatives, including structurally related compounds, were achieved through high-throughput screening and synthesis, with their binding mode and mechanism of action validated by X-ray crystallography studies . As such, this compound holds significant research value for scientists exploring novel antibacterial strategies and tackling the global challenge of antibiotic resistance, particularly in the field of tuberculosis treatment. The product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c24-20(14-25-15-8-2-1-3-9-15)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)26-21/h1-13H,14H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHQQVXTXQAWAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzothiazole Core

The benzothiazole moiety is typically synthesized via cyclization of 2-aminothiophenol with carbonyl-containing precursors. A common approach involves reacting 2-aminothiophenol with chloroacetic acid under acidic conditions to form 2-aminobenzothiazole. Alternative methods utilize aldehydes or ketones in the presence of oxidizing agents like hydrogen peroxide to facilitate cyclization1.

Reaction Conditions:

  • Solvent: Ethanol or acetic acid

  • Temperature: 80–100°C

  • Catalyst: Concentrated hydrochloric acid (HCl)

  • Yield: 60–75%

The resulting 2-aminobenzothiazole is then functionalized at the 2-position through coupling reactions.

Coupling to the Phenyl Acetamide Moiety

The benzothiazole core is coupled to a phenyl ring via Ullmann or Buchwald-Hartwig amination. For this compound, the target phenyl group is introduced at the 2-position of the benzothiazole.

Typical Protocol:

  • Substrate: 2-Chlorobenzothiazole

  • Coupling Partner: 2-Aminophenylboronic acid

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: Xantphos

  • Base: Cesium carbonate (Cs₂CO₃)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 100–120°C

  • Yield: 50–65%

This step forms 2-(2-aminophenyl)-1,3-benzothiazole, a key intermediate.

Introduction of the Phenoxyacetamide Group

The final step involves acylating the aniline group with phenoxyacetyl chloride.

Procedure:

  • Reagent: Phenoxyacetyl chloride (1.2 equiv)

  • Base: Triethylamine (TEA, 2.0 equiv)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C → room temperature

  • Reaction Time: 4–6 hours

  • Yield: 70–85%

Mechanism:
The base deprotonates the aniline, enabling nucleophilic attack on the acyl chloride. The product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexanes).

Reaction Optimization Strategies

Solvent and Catalyst Screening

Optimizing solvent polarity and catalyst loading significantly impacts yields. Polar aprotic solvents like DMF enhance coupling efficiency, while Pd catalysts with bulky ligands (e.g., Xantphos) suppress side reactions2.

Table 1: Impact of Solvent on Ullmann Coupling Yield

SolventDielectric ConstantYield (%)
DMF36.765
DMSO46.758
THF7.542

Temperature and Time Profiling

Elevated temperatures (100–120°C) accelerate coupling but risk decomposition. Microwave-assisted synthesis reduces reaction times from 24 hours to 2–4 hours with comparable yields3.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance heat transfer and mixing. For example, the Ullmann coupling achieves 90% conversion in 30 minutes under flow conditions (150°C, 10 bar)4.

Purification Techniques

Crystallization is preferred over chromatography for cost-effectiveness. Ethanol/water mixtures (3:1) yield 95% pure product after two recrystallizations.

Characterization and Quality Control

Analytical Methods

  • NMR Spectroscopy: 1H^1H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, benzothiazole-H), 7.85–7.40 (m, 8H, aromatic-H), 4.65 (s, 2H, CH₂).

  • HPLC: Purity >99% (C18 column, acetonitrile/water 70:30).

  • Mass Spectrometry: [M+H]⁺ = 375.1 m/z.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide is explored for its potential therapeutic effects against various diseases:

  • Antimicrobial Activity: Studies have demonstrated significant effectiveness against Mycobacterium tuberculosis, enhancing the efficacy of existing treatments like ethionamide by up to 50-fold in infected macrophages .
  • Anticancer Properties: The compound exhibits potential as an anticancer agent by inhibiting key enzymes such as tyrosinase, which is involved in melanin production. This inhibition may lead to applications in treating hyperpigmentation disorders .

The compound's mechanism of action involves:

  • Enzyme Inhibition: It binds to specific enzymes, altering their activity and inhibiting their functions.
  • Modulation of Signaling Pathways: It influences cellular signaling pathways that regulate inflammation and oxidative stress responses .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of this compound against multiple microbial strains. Results indicated that certain derivatives significantly enhanced the activity against Mycobacterium tuberculosis, showcasing the compound's potential as a lead for drug development in tuberculosis treatment .

Case Study 2: Anticancer Activity

Research focused on the anticancer properties of this compound revealed that it effectively inhibited tyrosinase in B16F10 melanoma cells. This suggests its potential utility in developing treatments for skin-related conditions caused by excessive melanin production .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
AntimicrobialTreatment for Mycobacterium tuberculosisEnhanced efficacy of ethionamide by 50-fold
AnticancerTyrosinase inhibition in melanoma cellsPotential treatment for hyperpigmentation
Enzyme InhibitionInteraction with key metabolic enzymesAlters enzyme activity leading to biological effects
Signaling ModulationRegulation of inflammation pathwaysInfluences oxidative stress responses

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

Phenoxy vs. Methoxyphenoxy/Substituted Phenoxy Groups
  • N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide (): Features a methoxy group at the 3-position of the phenoxy ring.
  • N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide (): A methyl group at the 4-position of the phenoxy ring increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Halogen-Substituted Analogues
  • 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) (): Bromine substitution introduces steric bulk and polarizability, favoring halogen bonding with targets like enzymes .
Trifluoromethyl and Nitro Derivatives
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ():
    • The trifluoromethyl group is electron-withdrawing, enhancing metabolic stability and hydrophobic interactions .
  • N-(6-Nitrobenzothiazole-2-yl)-3-phenylpropanamide ():
    • Nitro groups improve redox activity but may increase toxicity risks .
Enzyme Binding and Docking Studies
  • Compound 9c () exhibits a distinct docking pose with a target enzyme, suggesting strong binding affinity due to bromine-mediated interactions .
  • AS601245 (), a benzothiazole-acetonitrile derivative, inhibits JNK kinases, highlighting the therapeutic relevance of benzothiazole scaffolds .
Antimicrobial and Anticancer Potential
  • 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) () shows antimicrobial activity, emphasizing the role of thioether linkages in disrupting bacterial membranes .

Physicochemical Properties

Compound Melting Point (K) Key Substituents LogP* (Predicted)
Target Compound Not Reported Phenoxy ~3.5
N-[4-(Benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide Not Reported 3-Methoxyphenoxy ~2.8
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 489–491 2,6-Dichlorophenyl ~4.1
9c (Br-substituted) Not Reported 4-Bromophenyl ~4.5

*LogP estimated using substituent contributions.

Key Findings and Trends

Substituent Effects :

  • Electron-donating groups (e.g., methoxy) improve solubility but may reduce target affinity.
  • Halogens (Cl, Br) enhance binding through hydrophobic/halogen bonding but increase molecular weight.

Structural Flexibility :

  • Compounds with rigid ethenyl linkages (e.g., ) may exhibit restricted conformations, affecting bioavailability .

Therapeutic Potential: Trifluoromethyl and nitro derivatives show promise in kinase inhibition but require toxicity profiling .

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Overview of Biological Activities

This compound exhibits a range of biological activities, which include:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anticancer Activity : Inhibition of tumor cell proliferation in several cancer cell lines.
  • Antioxidant Properties : Potential to mitigate oxidative stress.

The compound's mechanisms of action can be summarized as follows:

  • Target Interaction : Benzothiazole derivatives, including this compound, interact with specific molecular targets such as enzymes and receptors. This interaction can inhibit their activity, leading to reduced growth or proliferation of targeted cells .
  • Biochemical Pathways : The compound influences various biochemical pathways, affecting cellular processes that contribute to its antimicrobial and anticancer effects. For instance, it may interfere with DNA replication or protein synthesis in microbial cells and cancer cells.
  • Environmental Influences : The efficacy and stability of this compound can be affected by environmental factors such as pH, temperature, and light exposure during reactions.

Antimicrobial Activity

Recent studies have highlighted the compound's potent antibacterial properties. For example:

  • Case Study : A series of benzothiazole derivatives were synthesized and tested for antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions exhibited enhanced antibacterial effects compared to others .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus6.12 μM
This compoundE. coli25 μM

This data suggests that the compound could be a promising candidate for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., A549 lung cancer cells) demonstrated that the compound inhibited cell proliferation effectively. The IC50 values ranged from 6.68 μM to 19.94 μM depending on the assay format used (2D vs. 3D cultures) .
Cell LineIC50 (μM) in 2D AssayIC50 (μM) in 3D Assay
A5498.7819.94
NCI-H3586.6811.27

These findings indicate that the compound has significant potential as an antitumor agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:

  • Substituent Effects : Variations in substituents on the benzothiazole ring significantly influence the compound's biological activity. For instance, nitro and chloro groups have shown improved antiproliferative activities compared to other functional groups .
  • Dual Inhibition Potential : Some studies suggest that benzothiazole derivatives can act as dual inhibitors targeting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which may enhance their therapeutic profile against pain and inflammation .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide?

Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the benzothiazole core. A common approach includes:

  • Step 1: Preparation of the benzothiazole moiety via cyclization of substituted anilines with thiourea derivatives under acidic conditions .
  • Step 2: Introduction of the phenyl group at the 2-position of benzothiazole using Ullmann coupling or nucleophilic aromatic substitution .
  • Step 3: Attachment of the phenoxyacetamide side chain via amide coupling. For example, reacting 2-phenoxyacetic acid chloride with the benzothiazole-phenylamine intermediate in dichloromethane (DCM) with a base like triethylamine .
  • Purification: Recrystallization from ethanol or methanol is standard, with purity validated by thin-layer chromatography (TLC) and elemental analysis .

Basic: What analytical techniques are used to characterize the compound’s structure and purity?

Answer:
Key characterization methods include:

  • Spectroscopy:
    • IR Spectroscopy: Confirms amide C=O stretches (~1660–1680 cm⁻¹) and benzothiazole C=N/C-S bands (1470–1600 cm⁻¹) .
    • NMR (¹H/¹³C): Assigns protons and carbons in the benzothiazole, phenyl, and acetamide groups. For example, the phenoxy group shows aromatic protons at δ 6.8–7.5 ppm .
  • Elemental Analysis: Validates C, H, N, S content (e.g., deviations <0.4% indicate purity) .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions in benzothiazole derivatives) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:
Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while chloroform or ethanol aids in recrystallization .
  • Catalysis: Copper(I) iodide or palladium catalysts improve coupling efficiency in aryl-aryl bond formation .
  • Temperature Control: Reflux conditions (80–100°C) for amide coupling, but lower temperatures (room temperature) may reduce side reactions .
  • Work-Up: Acid-base extraction removes unreacted starting materials, while column chromatography resolves isomeric byproducts .

Advanced: How to resolve contradictions in spectral data during structural validation?

Answer:
Contradictions (e.g., unexpected NMR splitting or IR bands) require:

  • 2D NMR Techniques: HSQC and HMBC to correlate ambiguous proton-carbon assignments .
  • X-ray Diffraction: Definitive resolution of molecular geometry and hydrogen-bonding patterns (e.g., dimeric structures in benzothiazole derivatives) .
  • Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra and compare with experimental data .

Advanced: What computational approaches are used to predict bioactivity and binding mechanisms?

Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes or receptors). For benzothiazole derivatives, docking poses often show π-π stacking with aromatic residues and hydrogen bonding to active sites .
  • MD Simulations: GROMACS or AMBER assess binding stability over time (e.g., 100 ns simulations to analyze ligand-protein conformational changes) .
  • QSAR Modeling: Predicts bioactivity based on electronic (HOMO/LUMO) and steric descriptors (e.g., logP, polar surface area) .

Advanced: How to analyze intermolecular interactions influencing crystallization?

Answer:

  • Single-Crystal X-ray Analysis: Identifies key interactions (e.g., N–H⋯N hydrogen bonds in benzothiazole dimers or C–H⋯π stacking) .
  • Hirshfeld Surface Analysis: Quantifies contact contributions (e.g., O⋯H/N⋯H interactions >50% in benzothiazole-acetamide crystals) .
  • Thermal Analysis (DSC/TGA): Correlates melting points with packing efficiency (e.g., higher melting points for tightly packed H-bonded networks) .

Advanced: What strategies mitigate degradation during biological assays?

Answer:

  • Stability Studies: HPLC monitoring under physiological conditions (pH 7.4, 37°C) identifies degradation products.
  • Prodrug Design: Masking labile groups (e.g., esterifying the acetamide) improves serum stability .
  • Lyophilization: Freeze-drying in inert atmospheres preserves compound integrity for long-term storage .

Advanced: How to validate synthetic intermediates with conflicting spectral data?

Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]⁺ with <5 ppm error) .
  • Isolation of Byproducts: Preparative TLC or HPLC isolates impurities for independent characterization .
  • Reaction Monitoring: In-situ FTIR or Raman spectroscopy tracks real-time intermediate formation .

Basic: What are the compound’s potential research applications?

Answer:

  • Antimicrobial Studies: Benzothiazole derivatives exhibit activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
  • Enzyme Inhibition: Acetamide groups target serine hydrolases or kinases in cancer research .
  • Material Science: Benzothiazole’s fluorescence properties enable use in sensors or OLEDs .

Advanced: How to address solubility challenges in in vitro assays?

Answer:

  • Co-Solvent Systems: DMSO-water mixtures (<5% DMSO) maintain solubility without cytotoxicity .
  • Micellar Encapsulation: Use of surfactants (e.g., Tween-80) enhances aqueous dispersion .
  • Salt Formation: Acid/base modification (e.g., hydrochloride salts) improves solubility in buffers .

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